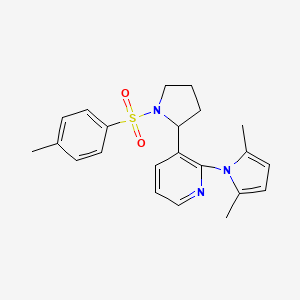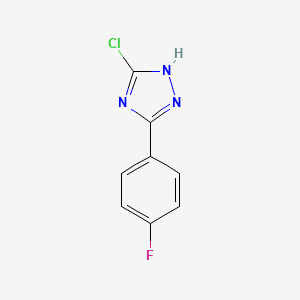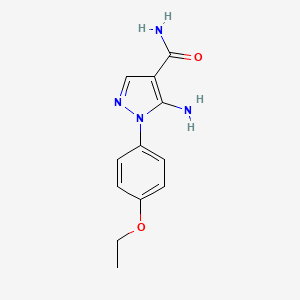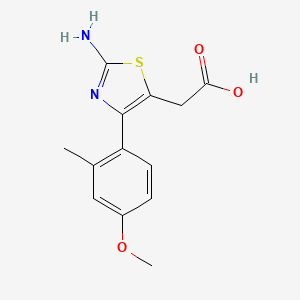![molecular formula C11H17Cl2N3S B11804466 4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ピペラジン-1-イル)-2,3-ジヒドロチエノ[3,2-c]ピリジン二塩酸塩は、ピペラジン環がチエノピリジン構造に融合した複素環式化合物です。この化合物は、医薬品化学や薬理学など、さまざまな分野における潜在的な用途により注目されています。ピペラジン部分の存在はしばしば生物活性をもたらし、創薬における重要な骨格となっています。
2. 製法
合成経路と反応条件
4-(ピペラジン-1-イル)-2,3-ジヒドロチエノ[3,2-c]ピリジン二塩酸塩の合成は、通常、1,2-ジアミン誘導体とスルホニウム塩の環化を伴います。 一般的な方法の1つは、DBUの存在下、(S,S)-N,N’-ビスノシルジアミンとジフェニルビニルスルホニウムトリフラートを反応させて、保護されたピペラジンを生成する方法です 。これらの中間体の脱保護に続いて、選択的な分子内環化を行うことで、目的の化合物が得られます。
工業生産方法
この化合物の工業生産方法には、並列固相合成や光触媒合成が含まれ、これにより、ピペラジン誘導体を効率的かつスケーラブルに生産することができます 。これらの方法は、医薬品用途に不可欠な高収率と高純度を実現できるため、有利です。
3. 化学反応解析
反応の種類
4-(ピペラジン-1-イル)-2,3-ジヒドロチエノ[3,2-c]ピリジン二塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
置換: 親電子求核置換反応は一般的であり、ピペラジンの窒素はアルキル化またはアシル化することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロアルカン、アシルクロリド。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります。
4. 科学研究の応用
4-(ピペラジン-1-イル)-2,3-ジヒドロチエノ[3,2-c]ピリジン二塩酸塩は、科学研究において幅広い用途があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and purity, essential for pharmaceutical applications.
化学反応の分析
Types of Reactions
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
作用機序
4-(ピペラジン-1-イル)-2,3-ジヒドロチエノ[3,2-c]ピリジン二塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。 たとえば、タンパク質キナーゼ受容体に結合し、その活性を阻害することで、細胞シグナル伝達経路に影響を与える可能性があります 。この阻害は、細胞増殖の抑制につながるため、抗がん剤の候補となっています。
6. 類似化合物の比較
類似化合物
独自性
4-(ピペラジン-1-イル)-2,3-ジヒドロチエノ[3,2-c]ピリジン二塩酸塩は、ピペラジン環に融合したチエノピリジン構造が特徴であり、これにより独自の生物活性が付与されています。類似の化合物と比較して、分子標的に対する結合親和性と選択性が異なる可能性があり、創薬や開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Uniqueness
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride is unique due to its thienopyridine structure fused with a piperazine ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C11H17Cl2N3S |
|---|---|
分子量 |
294.2 g/mol |
IUPAC名 |
4-piperazin-1-yl-2,3-dihydrothieno[3,2-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;;/h1,3,12H,2,4-8H2;2*1H |
InChIキー |
XWPFOOLUYVLACC-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C1C(=NC=C2)N3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)







